molecular formula C18H21ClN2O2 B10993473 N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10993473
M. Wt: 332.8 g/mol
InChI Key: NFZMPGOLFOLUJR-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorobenzyl group, a pyrrole ring, and a tetrahydropyran ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 3-chlorobenzyl chloride.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring is formed via the acid-catalyzed cyclization of a diol.

    Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the pyrrole and tetrahydropyran intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or ester functionalities within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide vs. N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanamide: The ethanamide analog differs by having an ethanamide group instead of an acetamide group, which can affect its reactivity and biological activity.

    This compound vs. N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]propionamide: The propionamide analog has a propionamide group, potentially altering its chemical properties and interactions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C18H21ClN2O2/c19-16-5-3-4-15(12-16)14-20-17(22)13-18(6-10-23-11-7-18)21-8-1-2-9-21/h1-5,8-9,12H,6-7,10-11,13-14H2,(H,20,22)

InChI Key

NFZMPGOLFOLUJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCC2=CC(=CC=C2)Cl)N3C=CC=C3

Origin of Product

United States

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